Ethyl candesartan

Overview

Description

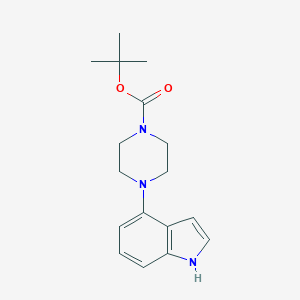

Ethyl Candesartan is a derivative of Candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. The focus here is on the chemical and physical characteristics of Ethyl Candesartan, excluding its pharmacological applications and side effects.

Synthesis Analysis

- A novel synthesis of Ethyl Candesartan has been reported, where key steps include the reaction of methyl 2-bromo-3-(diethoxymethyleneamino)benzoate with (2′-(1-trityl-1H-tetrazol-5-yl) biphenyl-4-yl) methanamine and the final formation of 2-ethoxy benzimidazole ring via intramolecular N-arylation (Wang et al., 2010).

- Other synthesis methods for Candesartan and its derivatives have also been explored, involving different chemical reactions and intermediate compounds (Porcs-Makkay et al., 2007).

Molecular Structure Analysis

- The crystal structure of a potential impurity in commercial Candesartan Cilexetil has been characterized, providing insights into the molecular structure of related compounds (Renalson et al., 2015).

Chemical Reactions and Properties

- Studies on impurities in Candesartan Cilexetil and its intermediates have shed light on various chemical reactions and properties associated with these compounds (Raman et al., 2011).

- The formation of different impurities during synthesis processes has been discussed, indicating complex chemical reactions involved in the production of Ethyl Candesartan and its analogs (Sangwan et al., 2015).

Physical Properties Analysis

- The solubility of Ethyl Candesartan in various solvents has been studied, revealing its behavior in different chemical environments. This study provides crucial information on the solubility profile of the compound across a range of temperatures (Du, 2022).

Chemical Properties Analysis

- A detailed study on the binding properties of Candesartan to cell membranes provides insights into its chemical properties and interactions at the molecular level (Fierens et al., 2002).

Scientific Research Applications

Synthesis and Identification of Impurities : Ethyl candesartan is utilized for the synthesis, identification, and structural determination of impurities and degradation products in candesartan cilexetil, a medication used to treat high blood pressure and heart failure (Havlíček et al., 2009).

Intermediate for Candesartan Cilexetil Synthesis : It serves as an intermediate in the synthesis of candesartan cilexetil, particularly Ethyl-2-[[2′-cyanobiphenyl-4-yl]-methyl] amino-3-nitrobenzoate (Yao Jun-hua, 2007).

Inhibition of Crystal Deposition : Candesartan, including its ethyl derivative, is researched for its ability to inhibit calcium oxalate crystal deposition in rat kidneys, impacting nicotinamide adenine dinucleotide phosphate oxidase activity and transforming growth factor-α levels (Yoshioka et al., 2011).

Therapeutic Application in Stroke Survivors : Studies have shown that candesartan cilexetil is a safe therapeutic option for early antihypertensive therapy in stroke survivors, without significant adverse events due to hypotension (Schrader et al., 2003).

Cancer Research : Research has explored the use of candesartan as an AT1R antagonist in preventing bladder tumor growth by inhibiting angiogenesis, without inducing direct toxicity (Kosugi et al., 2006).

Stroke Prevention : Candesartan has been found to reduce the risk of stroke in elderly patients with isolated systolic hypertension compared to other antihypertensive treatments (Papademetriou et al., 2004).

Solubility Studies : The solubility of ethyl candesartan in various solvents has been studied, with the highest solubility noted in N,N-dimethylformamide (DMF) (Cunbin Du, 2022).

Chronotherapeutics : Development of pulsatile drug delivery systems for candesartan cilexetil aims at targeting the early morning rise in blood pressure, offering a more tailored therapeutic approach (Kanugo et al., 2017).

Cluster Headache Treatment : Candesartan has been investigated for reducing the number of cluster headache attacks in a short treatment period (Tronvik et al., 2013).

Nanocrystal Development : The creation of candesartan nanocrystals through nanoprecipitation methods aims to increase the dissolution rate of this antihypertensive drug, enhancing its efficacy (Joshi et al., 2023).

Pharmacokinetic Analysis : Methods have been developed for determining candesartan in plasma, which are crucial for understanding its pharmacokinetics and dosage optimization (Hamid et al., 2018).

Stability and Degradation Studies : Stability and forced degradation studies of candesartan cilexetil tablets have revealed potential degradation impurities, important for ensuring drug quality and safety (Mohan et al., 2009).

Gastro Retentive Drug Delivery : Due to its limited oral absorption, formulations for sustained release of candesartan cilexetil have been developed to improve patient compliance (Vantimita & Jeganath, 2022).

pH-Responsive Polymeric Micelles : Research into pH-sensitive block copolymers has shown their potential in forming micelles for high capacity loading and pH-dependent release of candesartan cilexetil (Satturwar et al., 2007).

UPLC Method for Impurity Analysis : An ultra high-pressure liquid chromatography method has been validated for estimating impurities in candesartan cilexetil pharmaceutical preparations, essential for quality control (Kumar et al., 2012).

Structural Elucidation of Impurities : Techniques like LC/ESI-ITMS and NMR spectroscopy have been used to identify and elucidate the structure of unknown impurities in candesartan cilexetil (Raman et al., 2011).

Content Determination in Polytablet : Chromatographic-densitometric methods have been used to determine the content of candesartan in combination with other active ingredients in polytablets (Stolarczyk et al., 2021).

Investigation of Hydrolysis and Transesterification : Studies have explored the hydrolysis and transesterification reactions of candesartan cilexetil observed during solid phase extraction procedures, which are critical for accurate pharmacokinetic assessments (Ferreirós et al., 2007).

properties

IUPAC Name |

ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWNYREAURMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161059 | |

| Record name | Ethyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl candesartan | |

CAS RN |

139481-58-6 | |

| Record name | Ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl candesartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CANDESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT2Y1F36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)